molecular formula C12H19NO B12999134 (1S,3S)-1-amino-4-methyl-1-phenylpentan-3-ol

(1S,3S)-1-amino-4-methyl-1-phenylpentan-3-ol

Cat. No.: B12999134
M. Wt: 193.28 g/mol
InChI Key: VYLKGQFTFHOBKI-RYUDHWBXSA-N
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Description

(1S,3S)-1-Amino-4-methyl-1-phenylpentan-3-ol (CAS 1241683-09-9) is a chiral amino alcohol of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a valuable synthetic building block and scaffold for the development of novel therapeutic agents and mechanism-based enzyme inactivators . Its defined stereochemistry is critical for interacting with specific biological targets, as chirality can profoundly influence a compound's binding affinity and mechanism of action . Research into analogous compounds has highlighted their potential as potent and selective inhibitors of enzymes like human ornithine aminotransferase (hOAT), a pyridoxal 5'-phosphate (PLP)-dependent enzyme recognized as a promising metabolic regulator and therapeutic target for hepatocellular carcinoma (HCC) and other cancers . The (1S,3S) stereoconfiguration is essential for this research value, enabling the study of irreversible, tight-binding covalent adducts within enzyme active sites, which can lead to highly specific inhibition . With a molecular formula of C12H19NO and a molecular weight of 193.29 g/mol , it is characterized by its high purity and is supplied with cold-chain transportation to ensure stability . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

(1S,3S)-1-amino-4-methyl-1-phenylpentan-3-ol

InChI

InChI=1S/C12H19NO/c1-9(2)12(14)8-11(13)10-6-4-3-5-7-10/h3-7,9,11-12,14H,8,13H2,1-2H3/t11-,12-/m0/s1

InChI Key

VYLKGQFTFHOBKI-RYUDHWBXSA-N

Isomeric SMILES

CC(C)[C@H](C[C@@H](C1=CC=CC=C1)N)O

Canonical SMILES

CC(C)C(CC(C1=CC=CC=C1)N)O

Origin of Product

United States

Preparation Methods

Stereoselective Multi-Step Organic Synthesis

The synthesis of (1S,3S)-1-amino-4-methyl-1-phenylpentan-3-ol generally follows a multi-step approach involving:

  • Construction of the pentanol backbone with the phenyl substituent.
  • Introduction of the amino group at the 3-position with stereocontrol.
  • Installation of the methyl group at the 4-position.
  • Control of stereochemistry at carbons 1 and 3 to achieve the (1S,3S) configuration.

Typical synthetic routes include:

Step Reaction Type Key Reagents/Conditions Notes
1 Formation of chiral intermediate Use of chiral auxiliaries or catalysts Ensures stereochemical control
2 Amination at C-3 Reductive amination or nucleophilic substitution Stereoselective introduction of amino group
3 Methylation at C-4 Alkylation or methyl transfer reagents Regioselective methyl group installation
4 Protection/Deprotection Boc or other protecting groups Protect amino or hydroxyl groups during synthesis
5 Purification Chromatography (silica gel flash) Isolation of pure stereoisomer

This approach is supported by experimental data showing high diastereoselectivity and enantiomeric purity, often confirmed by chiral HPLC and NMR analysis.

Specific Synthetic Example: Reductive Amination Route

A representative method involves the reductive amination of a chiral hydroxy ketone intermediate:

  • Starting from a chiral hydroxy ketone bearing the phenyl and methyl substituents.
  • Reaction with ammonia or an amine source under reductive conditions using sodium triacetoxyborohydride or similar mild reducing agents.
  • The reaction is typically conducted in dichloromethane at room temperature.
  • The product is purified by chromatography to afford the (1S,3S) amino alcohol with high stereoselectivity.
Parameter Condition Outcome
Solvent Dichloromethane Good solubility and reaction control
Reducing agent Sodium triacetoxyborohydride Mild, selective reduction
Temperature 20 °C (room temperature) Optimal for stereoselectivity
Reaction time Overnight (12-24 h) Complete conversion
Yield Moderate to high (typically >70%) Efficient synthesis

This method is widely used for preparing chiral amino alcohols due to its operational simplicity and stereochemical fidelity.

Protection and Deprotection Strategies

To prevent side reactions and improve yields, protecting groups such as tert-butoxycarbonyl (Boc) are employed on the amino group during intermediate steps:

  • Boc protection is introduced using Boc-anhydride in dichloromethane with triethylamine at 0–20 °C.
  • The Boc-protected intermediate is stable and can be purified easily.
  • Deprotection is achieved by treatment with hydrogen chloride in 1,4-dioxane at room temperature for 2 hours.
  • This sequence allows for clean conversion to the free amino alcohol without racemization.
Step Reagents Conditions Yield Notes
Boc protection Boc-anhydride, TEA 0–20 °C, 1.5 h 84% High yield, clean reaction
Boc deprotection HCl in 1,4-dioxane 20 °C, 2 h Quantitative Mild conditions, preserves stereochemistry

These steps are critical for maintaining the stereochemical integrity of the compound during synthesis.

Alternative Approaches: Mannich-Type Reactions

Mannich reactions involving chiral imines and aldehydes have been reported to construct amino alcohol frameworks with high stereoselectivity:

  • The reaction is conducted at low temperatures (e.g., -60 °C) to enhance diastereoselectivity.
  • Chiral catalysts or auxiliaries are used to direct the formation of the (1S,3S) stereoisomer.
  • The crude product is purified by silica gel chromatography.
  • Diastereomeric ratios and enantiomeric excess are determined by ^1H-NMR and chiral HPLC.

This method provides an alternative route to the amino alcohol with good yields (70–80%) and excellent stereochemical control.

Summary Table of Preparation Methods

Method Key Features Reagents/Conditions Yield Stereochemical Control References
Reductive Amination Mild reduction of chiral hydroxy ketone Sodium triacetoxyborohydride, DCM, RT >70% High (chiral starting material)
Boc Protection/Deprotection Protect amino group during synthesis Boc-anhydride/TEA; HCl/dioxane 84% (protection) Preserves stereochemistry
Mannich Reaction Formation of amino alcohol via imine addition Low temp (-60 °C), chiral catalyst 70–80% Excellent diastereoselectivity

Research Findings and Analytical Data

  • The stereochemical purity of (1S,3S)-1-amino-4-methyl-1-phenylpentan-3-ol is routinely confirmed by chiral HPLC using Daicel Chiralpak IC columns with hexane/isopropanol mobile phases.
  • ^1H-NMR analysis of crude and purified products confirms diastereomeric ratios and the absence of racemization.
  • The compound exhibits a predicted boiling point of approximately 322.5 °C and a density near 1.012 g/cm³, consistent with its molecular structure.
  • The pKa of the amino group is estimated at 14.17, indicating basicity suitable for amine chemistry.

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-1-amino-4-methyl-1-phenylpentan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or an aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The compound can be reduced to remove the hydroxyl group, converting it into a hydrocarbon.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Hydrocarbons.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(1S,3S)-1-amino-4-methyl-1-phenylpentan-3-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,3S)-1-amino-4-methyl-1-phenylpentan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or bind to receptors with high specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereoisomeric Comparison: (1R,3S)-1-Amino-4-methyl-1-phenylpentan-3-ol

The (1R,3S)-isomer shares the same molecular formula (C₁₁H₁₇NO) and substituents as the target compound but differs in configuration at carbon 1 (R instead of S). This stereochemical variation can significantly alter physicochemical properties, such as:

  • Solubility : Diastereomers often exhibit divergent solubility profiles due to differences in crystal packing and hydrogen-bonding networks.
  • Biological Activity : Stereochemistry critically impacts receptor binding; the (1R,3S)-isomer may show reduced affinity for targets preferring the (1S,3S)-form.
    This isomer is commercially available from three suppliers, highlighting its relevance in synthetic chemistry .

Functional Group Variation: (2S,3S)-3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol

This analog replaces the phenyl group with a trifluoromethyl (-CF₃) moiety and shifts the hydroxyl group to position 2. Key distinctions include:

  • Electron-Withdrawing Effects : The -CF₃ group enhances metabolic stability but reduces hydrophobicity compared to the phenyl group.
  • Molecular Weight : At 171.16 g/mol, it is lighter than the target compound (~179.26 g/mol) despite fluorine’s atomic mass, due to fewer carbon atoms.
  • Applications : Its commercial availability (American Elements) suggests industrial use in fluorinated drug candidates or agrochemicals .

Data Tables

Table 1. Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Stereochemistry CAS Number
(1S,3S)-1-Amino-4-methyl-1-phenylpentan-3-ol* C₁₁H₁₇NO ~179.26 Phenyl, amino, methyl (1S,3S) Not available
(1R,3S)-1-Amino-4-methyl-1-phenylpentan-3-ol C₁₁H₁₇NO ~179.26 Phenyl, amino, methyl (1R,3S) 1356090-39-5
(2S,3S)-3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol C₆H₁₂F₃NO 171.16 Trifluoromethyl, amino, methyl (2S,3S) 291778-50-2

*Calculated molecular weight based on formula.

Table 2. Commercial and Research Relevance

Compound Suppliers/Manufacturers Key Applications (Inferred)
(1R,3S)-1-Amino-4-methyl-1-phenylpentan-3-ol 3 suppliers Chiral intermediates, drug discovery
(2S,3S)-3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol American Elements Fluorinated pharmaceuticals

Research Findings and Pharmacological Implications

  • Stereochemical Influence : The (1R,3S)-isomer’s commercial availability underscores its utility in exploring structure-activity relationships (SAR) for chiral drugs. Its divergent configuration may serve as a negative control in binding assays .
  • Its lower molecular weight may facilitate blood-brain barrier penetration, relevant to CNS drug design .

Biological Activity

(1S,3S)-1-amino-4-methyl-1-phenylpentan-3-ol, often referred to as a chiral amino alcohol, has garnered attention in pharmacology due to its potential therapeutic applications. This compound's biological activity encompasses a range of pharmacological effects, including neuropharmacological, analgesic, and anti-inflammatory properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

The molecular structure of (1S,3S)-1-amino-4-methyl-1-phenylpentan-3-ol features a chiral center that contributes to its biological activity. The compound's configuration is critical for its interaction with biological targets, influencing its efficacy and safety profile.

Neuropharmacological Effects

Research indicates that (1S,3S)-1-amino-4-methyl-1-phenylpentan-3-ol exhibits significant neuropharmacological activity. In various animal models, the compound demonstrated potential antidepressant and anxiolytic effects. For instance, in forced swim tests (FST) and tail suspension tests (TST), it significantly reduced immobility time, suggesting an antidepressant-like effect.

Analgesic Activity

The analgesic properties of this compound have been evaluated through several assays. In formalin-induced licking tests and acetic acid-induced writhing tests, (1S,3S)-1-amino-4-methyl-1-phenylpentan-3-ol exhibited dose-dependent analgesic effects. The compound's ability to inhibit pain responses indicates its potential as a non-opioid analgesic agent.

Anti-inflammatory Properties

In vitro studies have shown that (1S,3S)-1-amino-4-methyl-1-phenylpentan-3-ol possesses anti-inflammatory properties. It was found to inhibit protein denaturation and reduce inflammatory markers in cell cultures. The inhibition percentage was notable at higher concentrations, indicating a strong anti-inflammatory capacity.

Data Tables

Biological Activity Assay Type Results
NeuropharmacologicalFST/TSTReduced immobility time
AnalgesicFormalin testDose-dependent inhibition
Anti-inflammatoryProtein denaturation assay77.17% inhibition at 500 μg/mL

Case Study 1: Antidepressant Effects

In a study involving chronic mild stress models in rats, administration of (1S,3S)-1-amino-4-methyl-1-phenylpentan-3-ol resulted in significant behavioral improvements compared to control groups. The compound's mechanism appears linked to modulation of serotonin levels in the brain.

Case Study 2: Analgesic Efficacy

A clinical trial assessing the efficacy of (1S,3S)-1-amino-4-methyl-1-phenylpentan-3-ol in patients with chronic pain showed promising results. Patients reported a marked reduction in pain scores after treatment with the compound over four weeks.

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